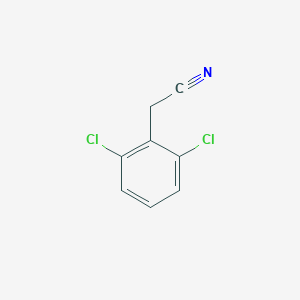

2,6-Dichlorophenylacetonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,6-dichlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEJUUCUKRUCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00185922 | |

| Record name | (2,6-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3215-64-3 | |

| Record name | 2,6-Dichlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3215-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003215643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2,6-Dichlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00185922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-dichlorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Dichlorobenzeneacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDY3AJ66GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,6-Dichlorophenylacetonitrile: A Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichlorophenylacetonitrile, also known as 2,6-Dichlorobenzyl cyanide, is a halogenated aromatic nitrile with the chemical formula C₈H₅Cl₂N.[1] It serves as a crucial intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The presence of two chlorine atoms at the 2 and 6 positions of the phenyl ring, along with the nitrile functional group, imparts unique chemical and biological properties to the molecule, making it a subject of interest in medicinal chemistry and material science.[1] This technical guide provides an in-depth overview of the chemical properties, reactivity, and handling of this compound.

Chemical Properties

This compound is a white to nearly white crystalline powder.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₅Cl₂N | [1][][4] |

| Molecular Weight | 186.03 g/mol | [1][][4] |

| CAS Number | 3215-64-3 | [1][2][][4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 73-78 °C | [1][2] |

| IUPAC Name | 2-(2,6-dichlorophenyl)acetonitrile | [1][5] |

| Synonyms | 2,6-Dichlorobenzyl cyanide, 2,6-Dichlorobenzeneacetonitrile | [1][4][6] |

| InChI | InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | [1][4][5] |

| InChI Key | AOEJUUCUKRUCEF-UHFFFAOYSA-N | [1][4][5] |

| SMILES | C1=CC(=C(C(=C1)Cl)CC#N)Cl | [1][5] |

Chemical Reactivity

The reactivity of this compound is primarily influenced by the nitrile group and the dichlorinated phenyl ring. The electron-withdrawing nature of the two chlorine atoms affects the reactivity of the aromatic ring and the benzylic position.

Key Reactions:

-

Oxidation: The nitrile group can be oxidized to produce 2,6-dichlorobenzaldehyde. Common oxidizing agents for this transformation include potassium permanganate and chromium trioxide.[1]

-

Reduction: The nitrile group can be reduced to form 2,6-dichlorobenzylamine. A common reducing agent used for this reaction is lithium aluminum hydride.[1]

-

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 2,6-dichlorophenylacetic acid. This is a common and useful reaction for the synthesis of derivatives.

-

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to a variety of benzyl cyanide derivatives.[1] Common nucleophiles used in these reactions include sodium methoxide and sodium ethoxide.[1]

Stability and Incompatibilities:

This compound is a stable compound under normal conditions. However, it should be kept away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[7] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen cyanide, and hydrogen chloride.[8]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 2,6-dichlorobenzyl chloride with a cyanide salt.

Materials:

-

2,6-Dichlorobenzyl chloride

-

Potassium cyanide

-

18-crown-6 (catalyst)

-

Ethanol

-

Water

Procedure:

-

A solution of potassium cyanide (26 g, 400.00 mmol) and 18-crown-6 (0.05 g) in water (60 mL) is prepared in a 500 mL round-bottom flask.[2]

-

An ethanol (300 mL) solution of 2,6-dichlorobenzyl chloride (40 g, 206.24 mmol) is added to the potassium cyanide solution.[2]

-

The reaction mixture is stirred under reflux conditions for 1 to 3 hours.[2] The progress of the reaction is monitored by thin-layer chromatography.[2]

-

After the reaction is complete, the mixture is concentrated to dryness using a rotary evaporator.[2]

-

The concentrated residue is washed with water (5 x 100 mL) to yield 2-(2,6-dichlorophenyl)acetonitrile as a white solid.[2]

Caption: Workflow for the synthesis of this compound.

Hydrolysis of this compound to 2,6-Dichlorophenylacetic Acid

This protocol details the conversion of the nitrile to a carboxylic acid.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Concentrated Hydrochloric acid (HCl)

-

Chloroform

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, a solution of this compound (18.6 g, 100 mmol) in ethanol (40 mL) and water (50 mL) is prepared.[9][10]

-

After cooling to room temperature, the reaction is quenched by the dropwise addition of concentrated hydrochloric acid until the pH reaches 3.[9][10]

-

The product is extracted with chloroform (5 x 50 mL).[10]

-

The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is evaporated to yield (2,6-dichloro-phenyl)-acetic acid.[10]

Safety and Hazards

This compound is classified as a toxic and hazardous substance. It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and serious eye irritation.

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.[9]

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[7][9]

-

Avoid breathing dust.[7]

-

Wash hands thoroughly after handling.[7]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[7]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Applications

Due to its versatile reactivity, this compound is a valuable building block in several areas:

-

Pharmaceuticals: It serves as a precursor for the synthesis of various pharmaceutical compounds.[1]

-

Agrochemicals: It is utilized in the production of herbicides and other agrochemicals.[1]

-

Dyes: It is used as an intermediate in the synthesis of dyes.[1]

-

Organic Synthesis: It is a key intermediate for synthesizing a range of organic molecules.[1]

-

Biological Studies: The compound has been investigated for its biological activities, including enzyme inhibition.[1]

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical industries. Its distinct chemical properties and reactivity, stemming from the dichlorinated phenyl ring and the nitrile group, allow for its use in the synthesis of a wide array of valuable molecules. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. Buy this compound | 3215-64-3 [smolecule.com]

- 2. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]

- 4. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 5. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dichlorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-dichlorophenylacetonitrile, a key intermediate in the pharmaceutical industry. The document details the primary synthesis mechanisms, identifies key intermediates, presents quantitative data in a structured format, and offers detailed experimental protocols. Visual diagrams generated using the DOT language are included to illustrate the reaction pathways and experimental workflows.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical and fine chemical industries. This guide explores the most common and practical synthetic routes to this compound, with a focus on the underlying reaction mechanisms and experimental considerations.

Primary Synthesis Route: Cyanation of 2,6-Dichlorobenzyl Chloride

The most prevalent industrial synthesis of this compound commences with 2,6-dichlorotoluene. This route involves a two-step process: the free-radical chlorination of the methyl group to form 2,6-dichlorobenzyl chloride, followed by a nucleophilic substitution with a cyanide salt.

Step 1: Free-Radical Chlorination of 2,6-Dichlorotoluene

The initial step involves the chlorination of 2,6-dichlorotoluene at the benzylic position. This reaction is typically initiated by ultraviolet (UV) light or a radical initiator.

Mechanism: The reaction proceeds via a classic free-radical chain mechanism:

-

Initiation: UV light promotes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 2,6-dichlorotoluene, forming a resonance-stabilized 2,6-dichlorobenzyl radical and hydrogen chloride (HCl). This radical then reacts with another molecule of Cl₂ to produce 2,6-dichlorobenzyl chloride and a new chlorine radical, which continues the chain.

-

Termination: The reaction is terminated by the combination of any two radicals.

Intermediates: The key intermediate in this step is the 2,6-dichlorobenzyl radical .

Caption: Free-Radical Chlorination of 2,6-Dichlorotoluene.

Step 2: Nucleophilic Substitution with Cyanide

The 2,6-dichlorobenzyl chloride produced is then reacted with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar solvent to yield this compound.

Mechanism: This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride, displacing the chloride ion in a single concerted step.

Intermediates: The SN2 reaction is characterized by a pentavalent transition state where the cyanide ion is forming a bond to the carbon, and the chloride ion is simultaneously breaking its bond.

Caption: SN2 Cyanation of 2,6-Dichlorobenzyl Chloride.

Alternative Synthesis Route: Sandmeyer Reaction

An alternative approach to a closely related compound, 2,6-dichlorobenzonitrile, is through the Sandmeyer reaction, starting from 2,6-dichloroaniline. This method is a powerful tool for introducing a cyano group onto an aromatic ring.

Step 1: Diazotization of 2,6-Dichloroaniline

2,6-Dichloroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the 2,6-dichlorobenzenediazonium salt.

Mechanism: The reaction involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the amino group of the aniline. A series of proton transfers and the elimination of water lead to the formation of the diazonium ion.

Intermediates: The key intermediates are the N-nitrosoanilinium ion and the diazohydroxide , leading to the final 2,6-dichlorobenzenediazonium ion .

Step 2: Cyanation of the Diazonium Salt

The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution.

Mechanism: The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single electron transfer from the copper(I) species to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a cyanide group from a copper(II) species, regenerating the copper(I) catalyst.

Intermediates: The primary intermediates in this step are the 2,6-dichlorobenzenediazonium ion and the 2,6-dichlorophenyl radical .

Caption: Sandmeyer Synthesis of 2,6-Dichlorobenzonitrile.

Note: The direct conversion of 2,6-dichlorobenzonitrile to this compound would require the introduction of a methylene (-CH₂-) group between the aromatic ring and the nitrile. While theoretically possible through multi-step processes, it is generally less direct than the primary synthesis route described above.

Quantitative Data

The following tables summarize key quantitative data for the primary synthesis route.

Table 1: Chlorination of 2,6-Dichlorotoluene

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorotoluene | [3] |

| Reagent | Chlorine Gas (Cl₂) | [3] |

| Initiator | UV Irradiation | [3] |

| Temperature | 180°C | [3] |

| Product | 2,6-Dichlorobenzyl Chloride | [3] |

| Boiling Point | 114-119°C at 13 mmHg | [3] |

| Yield | Not explicitly stated, but used in subsequent step. |

Table 2: Cyanation of 2,6-Dichlorobenzyl Chloride

| Parameter | Value | Reference |

| Starting Material | 2,6-Dichlorobenzyl Chloride | [3] |

| Reagent | Potassium Cyanide (KCN) | [3] |

| Solvent | Alcohol | [3] |

| Reaction Time | 5 hours | [3] |

| Condition | Reflux | [3] |

| Product | 2,6-Dichlorobenzyl Cyanide (this compound) | [3] |

| Yield | Not explicitly stated for this specific reaction. |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the primary synthesis of this compound.

Protocol for the Synthesis of 2,6-Dichlorobenzyl Chloride

Materials:

-

2,6-Dichlorotoluene (16.1 g, 0.1 mol)

-

Dry Chlorine Gas

-

Reaction vessel equipped for chlorination with a gas inlet, a reflux condenser, and a UV lamp.

Procedure:

-

Charge the reaction vessel with 16.1 g of 2,6-dichlorotoluene.

-

Heat the vessel to 180°C.

-

Under UV irradiation, bubble dry chlorine gas through the molten 2,6-dichlorotoluene.

-

Monitor the reaction progress by weight increase or GC analysis.

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

-

The resulting product mixture can be purified by fractional distillation under vacuum to yield 2,6-dichlorobenzyl chloride as a colorless oil.[3]

Protocol for the Synthesis of this compound

Materials:

-

2,6-Dichlorobenzyl Chloride (e.g., 6.5 g, as prepared above)

-

Potassium Cyanide (2.7 g)[3] or Sodium Cyanide

-

Ethanol (30 ml)

-

Round-bottom flask with a reflux condenser and a magnetic stirrer.

Procedure:

-

In a round-bottom flask, combine 6.5 g of 2,6-dichlorobenzyl chloride and 30 ml of ethanol.

-

Add 2.7 g of potassium cyanide to the mixture.

-

Heat the reaction mixture to reflux with stirring for 5 hours.[3]

-

After cooling, the reaction mixture is filtered to remove the inorganic salts (KCl).

-

The ethanol is removed from the filtrate under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with water to remove any remaining cyanide salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.

-

The crude product can be further purified by recrystallization or distillation.

Experimental Workflow

The following diagram illustrates the general workflow for the primary synthesis of this compound.

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process starting from 2,6-dichlorotoluene. This method, involving free-radical chlorination followed by nucleophilic cyanation, is a robust and scalable route suitable for industrial production. While the Sandmeyer reaction offers an alternative pathway to a related nitrile, the primary route is more direct for obtaining the target molecule. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Spectroscopic Profile of 2,6-Dichlorophenylacetonitrile: A Technical Guide

This in-depth guide presents a comprehensive overview of the spectroscopic data for 2,6-Dichlorophenylacetonitrile (C₈H₅Cl₂N), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, providing detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the methodologies for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 89.56 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.37 | Multiplet | Aromatic CH |

| 7.25 | Multiplet | Aromatic CH |

| 4.004 | Singlet | CH₂ (Methylene) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Quantitative ¹³C NMR data for this compound is available in spectral databases such as SpectraBase. The spectrum, typically recorded in Chloroform-d on a Varian CFT-20 spectrometer, would show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon.[1] Based on the structure, one would expect signals in the aromatic region (approx. 120-140 ppm), a signal for the methylene group (CH₂) adjacent to the aromatic ring, and a characteristic signal for the nitrile group (-C≡N) in the range of 115-125 ppm.

IR (Infrared) Spectroscopy Data

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. While full spectral data is available on platforms like SpectraBase and PubChem, the key expected absorptions are:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H Stretch |

| ~2250 | Nitrile (-C≡N) Stretch |

| ~1600-1450 | Aromatic C=C Stretch |

| ~800-600 | C-Cl Stretch |

The data can be obtained using various techniques such as Attenuated Total Reflectance (ATR), as a KBr (Potassium Bromide) disc, or as a Nujol mull.

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI) at 70 eV

| m/z | Relative Intensity (%) | Assignment |

| 187 | 41.2 | [M+2]⁺ (Molecular ion with ³⁷Cl₂) |

| 185 | 64.3 | [M]⁺ (Molecular ion with ³⁵Cl₂) |

| 152 | 31.5 | [M - Cl]⁺ |

| 150 | 100.0 | [M - Cl]⁺ fragment |

| 123 | 12.4 | |

| 114 | 29.7 | |

| 88 | 4.2 | |

| 87 | 4.5 | |

| 63 | 4.2 | |

| 62 | 3.9 | |

| 61 | 3.3 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-50 mg of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian Mercury plus (400 MHz for ¹H NMR). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope. The data is then processed by Fourier transformation of the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, one of the following preparation methods is typically employed:

-

KBr Pellet: A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

Nujol Mull: The sample is ground to a fine paste with Nujol (a mineral oil). This mull is then placed between two salt plates (e.g., NaCl or KBr).

-

Attenuated Total Reflectance (ATR): The sample is placed in direct contact with an ATR crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the evanescent wave interacts with the sample.

The spectrometer records the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer, with the sample introduced directly into the ion source. For a volatile compound like this compound, electron ionization (EI) is a common technique. In this method, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural information derived from it.

Caption: General workflow for spectroscopic analysis.

Caption: Molecular structure and key mass spectrometry fragments.

References

Solubility of 2,6-Dichlorophenylacetonitrile in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,6-Dichlorophenylacetonitrile, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for researchers to determine solubility in their own laboratories. It includes available qualitative data, predictions based on physicochemical properties, and detailed experimental protocols for accurate solubility measurement.

Introduction

This compound is a chemical compound of significant interest in the synthesis of pharmaceuticals and other complex organic molecules. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. A thorough understanding of its solubility profile is therefore essential for optimizing synthetic routes and ensuring the quality of the final product. This guide aims to equip researchers with the necessary information to assess and utilize the solubility characteristics of this compound effectively.

Solubility Profile of this compound

As of the date of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and general principles of solubility, a qualitative and predicted profile can be established.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N[1][2][3] |

| Molecular Weight | 186.04 g/mol [2][3] |

| Appearance | White to light yellow crystalline powder[2][3] |

| Melting Point | 73-75 °C[3] |

Available Solubility Data

The following table summarizes the available qualitative solubility information for this compound.

| Solvent | Qualitative Solubility |

| Methanol | Soluble[3][4] |

Predicted Solubility in Common Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5][6] this compound possesses a polar nitrile group (-C≡N) and a largely nonpolar dichlorinated phenyl ring. This dual nature suggests its solubility will be favored in solvents with moderate to high polarity.

-

Polar Protic Solvents (e.g., Ethanol, Isopropanol): Similar to methanol, this compound is expected to exhibit good solubility in other short-chain alcohols due to the potential for dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents are likely to be effective at dissolving this compound due to their polarity and ability to engage in dipole-dipole interactions with the nitrile group.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Solubility is expected to be lower in nonpolar solvents. While the dichlorophenyl group contributes some nonpolar character, the strong polarity of the nitrile group will likely limit its miscibility with hydrocarbons. Diethyl ether, with its slight polarity, may show some limited ability to dissolve the compound.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, experimental determination is necessary. The following are detailed methodologies for two common and effective methods.

Gravimetric Method

This classic and straightforward method involves preparing a saturated solution and then determining the mass of the dissolved solute after solvent evaporation.[5][7][8]

3.1.1. Materials

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

3.1.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the set temperature until the excess solid has settled. Alternatively, centrifuge the vial to expedite the separation of the solid and liquid phases.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant (the saturated solution) into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature below the boiling point of the solvent and the melting point of the solute, or use a vacuum desiccator to evaporate the solvent completely.

-

Mass Determination: Once the solvent is fully evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant collected (L)

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly sensitive and accurate technique for determining solubility, particularly for compounds with low solubility or when only small amounts of material are available.

3.2.1. Materials

-

This compound (for standard and sample preparation)

-

Selected organic solvent

-

HPLC-grade solvents for the mobile phase

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

3.2.2. Procedure

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength that provides a sharp, well-resolved peak for the analyte.

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method (Section 3.1.2).

-

Sample Preparation and Analysis:

-

After equilibration, filter the supernatant through a syringe filter to remove any undissolved particles.

-

Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve using the measured peak area.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Solubility (g/L) = Concentration of diluted sample (g/L) x Dilution factor

-

Workflow for Solubility Assessment and Application

The following diagram illustrates a logical workflow for researchers investigating the solubility of this compound and applying this data in their work.

Caption: Workflow for assessing and applying the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides researchers with a robust framework for its determination. By understanding the compound's physicochemical properties and applying the detailed experimental protocols provided, scientists and drug development professionals can generate the critical solubility data needed to advance their research and development efforts. The systematic approach outlined, from prediction to experimental validation and application, will enable more efficient and informed decision-making in the laboratory.

References

- 1. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 2. Buy this compound | 3215-64-3 [smolecule.com]

- 3. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]

- 4. 2,6-Dichlorobenzyl acetonitrile manufacturers and suppliers in india [chemicalbook.com]

- 5. Khan Academy [khanacademy.org]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

An Examination of the Structural Properties of 2,6-Dichlorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure and molecular geometry of 2,6-Dichlorophenylacetonitrile (CAS RN: 3215-64-3). Despite a thorough search of publicly available scientific databases and literature, no experimental single-crystal X-ray diffraction data for this compound could be located. Consequently, detailed crystallographic parameters such as unit cell dimensions, bond lengths, and bond angles derived from experimental studies are not available at this time. This document summarizes the known chemical and physical properties of this compound and outlines the standard experimental protocols that would be employed for its crystal structure determination. A logical workflow for characterizing a compound of this nature is also presented.

Introduction

This compound is a chemical compound with the molecular formula C₈H₅Cl₂N.[1][2][3] It belongs to the class of dichlorinated phenylacetonitriles and is a structural isomer of other dichlorophenylacetonitriles, such as the 2,4- and 3,4-substituted analogs. The precise arrangement of atoms in a three-dimensional space, defined by its crystal structure and molecular geometry, is a critical determinant of a molecule's physical and chemical properties, including its biological activity. Such information is invaluable in the fields of medicinal chemistry and drug development for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

While experimental data on the crystal structure of this compound is not currently available in the public domain, this guide provides a framework for the anticipated structural features and the methodologies that would be used to determine them.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₅Cl₂N | [1][2][3] |

| Molecular Weight | 186.04 g/mol | [4] |

| CAS Registry Number | 3215-64-3 | [1][2][3] |

| IUPAC Name | 2-(2,6-dichlorophenyl)acetonitrile | [4] |

| Synonyms | 2,6-Dichlorobenzyl cyanide, Benzeneacetonitrile, 2,6-dichloro- | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 73-75 °C | [5] |

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of a small organic molecule like this compound would typically involve the following experimental procedures.

Synthesis and Purification

The first step is the synthesis of the compound, followed by purification to obtain a high-purity sample suitable for crystallization. A reported synthesis method involves the reaction of 2,6-dichlorobenzyl chloride with potassium cyanide.[5] The crude product is then purified, often by recrystallization, to yield a solid material.

Crystallization

Growing single crystals of sufficient size and quality is a crucial and often challenging step.[6] Common techniques for the crystallization of small organic molecules include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the compound's solution, inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

The choice of solvent or solvent system is critical and is often determined empirically through screening various common organic solvents.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the definitive method for determining the crystal structure is Single-Crystal X-ray Diffraction (SC-XRD). The general workflow is as follows:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffacted by the electron clouds of the atoms, producing a diffraction pattern of spots of varying intensity. These intensities are recorded by a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the unit cell. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Logical Workflow for Structural Characterization

The following diagram illustrates the logical workflow for the complete structural characterization of a novel crystalline compound like this compound.

Caption: Logical workflow for the structural characterization of a crystalline compound.

Conclusion

While the precise crystal structure and molecular geometry of this compound remain to be experimentally determined, this guide provides a comprehensive overview of the necessary experimental procedures and the expected outcomes. The physicochemical properties summarized herein serve as a valuable resource for researchers. The determination of the single-crystal X-ray structure of this compound would be a significant contribution to the structural chemistry of dichlorinated aromatic compounds and would provide crucial data for computational modeling and structure-based drug design efforts. Researchers who successfully crystallize this compound are encouraged to deposit their findings in a public repository such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.

References

- 1. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 2. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 3. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 4. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 2,6-Dichlorophenylacetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2,6-Dichlorophenylacetonitrile. Due to a lack of specific published experimental studies on the thermal analysis of this compound, this guide combines available physical and chemical data with theoretical decomposition pathways and generalized experimental protocols for thermal analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values have been compiled from various safety data sheets and chemical supplier information. It is important to note the variability in some of the reported data, which may be due to differences in sample purity and analytical methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₅Cl₂N | [1] |

| Molecular Weight | 186.04 g/mol | [1][2] |

| Melting Point | 60 - 77 °C | [3] |

| Boiling Point | ~306 °C (estimate) | |

| Flash Point | 176 °C | |

| Decomposition Temp. | Not available |

Thermal Stability and Hazardous Decomposition

Table 2: Hazardous Decomposition Products

| Decomposition Product | Chemical Formula |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO₂ |

| Nitrogen Oxides | NOₓ |

| Hydrogen Cyanide | HCN |

| Hydrogen Chloride | HCl |

The presence of a nitrile group and a dichlorinated aromatic ring suggests a complex decomposition process. At elevated temperatures, the nitrile group can lead to the formation of highly toxic hydrogen cyanide. The chlorinated phenyl ring is the source of hydrogen chloride gas upon decomposition. Incomplete combustion will invariably produce carbon monoxide, while complete combustion will yield carbon dioxide and nitrogen oxides.

Postulated Thermal Decomposition Pathway

In the absence of specific mechanistic studies, a logical decomposition pathway can be proposed based on the known hazardous decomposition products. This pathway is intended to be illustrative and would require experimental validation.

Caption: Postulated thermal decomposition pathway for this compound.

Recommended Experimental Protocols for Thermal Analysis

For researchers intending to perform thermal analysis on this compound, the following generalized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. These protocols are based on standard methodologies for the analysis of organic compounds.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (onset and peak temperature) and the enthalpy of fusion from the endothermic peak. Exothermic events may indicate the onset of decomposition.

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.

Caption: Generalized workflow for thermal analysis experiments.

Conclusion and Recommendations

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in publicly accessible literature, this guide provides a foundational understanding based on its known chemical properties and hazardous decomposition products. It is strongly recommended that researchers and drug development professionals working with this compound conduct thorough thermal analysis, such as TGA and DSC, to establish its precise thermal profile. Such data is critical for ensuring process safety, especially during manufacturing and formulation where elevated temperatures may be encountered. The generalized experimental protocols provided herein offer a starting point for these essential investigations.

References

2,6-Dichlorophenylacetonitrile CAS number 3215-64-3 properties

An In-depth Technical Guide to 2,6-Dichlorophenylacetonitrile (CAS: 3215-64-3)

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactions, and safety information for this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to light yellow crystalline powder. It is an organic compound characterized by a benzene ring substituted with two chlorine atoms at the 2 and 6 positions, and an acetonitrile functional group.[1]

Data Summary

| Property | Value | Reference(s) |

| CAS Number | 3215-64-3 | [2] |

| Molecular Formula | C₈H₅Cl₂N | [2] |

| Molecular Weight | 186.04 g/mol | [3] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 74-77 °C | [] |

| Boiling Point | 286.9 °C at 760 mmHg | [] |

| Density | 1.333 g/cm³ | [] |

| Solubility | Limited solubility in water, moderate solubility in organic solvents. | [1] |

| LogP | 3.05948 | [] |

Spectroscopic Data

¹H NMR Spectrum

A ¹H NMR spectrum for 2,6-Dichlorobenzyl acetonitrile is publicly available for reference.[5]

¹³C NMR Spectrum

A ¹³C NMR spectrum for this compound is publicly available for reference.[6]

Mass Spectrum

The mass spectrum of this compound confirms a molecular weight of approximately 186 g/mol .[2][7]

Infrared (IR) Spectrum

The IR spectrum for this compound is available for structural elucidation.[8]

Synthesis of this compound

A prevalent laboratory-scale synthesis of this compound involves the nucleophilic substitution of 2,6-dichlorobenzyl chloride with potassium cyanide.[9]

Experimental Protocol

Materials:

-

2,6-dichlorobenzyl chloride (6.5 g)

-

Potassium cyanide (2.7 g)

-

Ethanol (30 ml)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve 6.5 g of 2,6-dichlorobenzyl chloride in 30 ml of ethanol.[9]

-

To this solution, add 2.7 g of potassium cyanide.[9]

-

Heat the mixture to reflux and maintain for 5 hours.[9]

-

Upon completion of the reaction, remove the ethanol by distillation to yield the crude this compound.[9]

Synthesis Workflow

Caption: Synthesis of this compound.

Reactions of this compound

A significant reaction of this compound is its hydrolysis to form 2,6-dichlorophenylacetic acid, a crucial intermediate for the synthesis of various biologically active compounds.[10]

Experimental Protocol: Hydrolysis to 2,6-Dichlorophenylacetic Acid

Materials:

-

This compound (18.6 g, 100 mmol)

-

Ethanol (40 mL)

-

Deionized water (50 mL)

-

Potassium hydroxide (KOH) (30 g)

-

Concentrated Hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Graduated cylinders

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Combine 18.6 g of this compound, 40 mL of ethanol, and 50 mL of deionized water in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.[10]

-

Add 30 g of potassium hydroxide to the mixture.[11]

-

Heat the reaction mixture to 80°C and maintain with stirring for 20 hours.[11]

-

After 20 hours, cool the mixture to room temperature.

-

In a well-ventilated fume hood, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 3.[11]

-

Transfer the mixture to a separatory funnel and extract the product with five 50 mL portions of chloroform.[11]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the dried solution and remove the solvent using a rotary evaporator to obtain 2,6-dichlorophenylacetic acid.[12]

Hydrolysis Workflow

Caption: Hydrolysis of this compound.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Statements

-

H301: Toxic if swallowed[]

Precautionary Statements

-

P261: Avoid breathing dust, fume, gas, mist, vapours, or spray.[]

-

P264: Wash face, hands, and any exposed skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents and container to an approved waste disposal plant.[]

Applications

This compound serves as a valuable research chemical. The presence of the cyano group imparts reactivity that makes it a useful intermediate for the synthesis of pharmaceuticals and agrochemicals.[1]

References

- 1. CAS 3215-64-3: 2,6-Dichlorobenzeneacetonitrile [cymitquimica.com]

- 2. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 3. 2-(2,6-DICHLOROPHENYL)ACETONITRILE | CAS 3215-64-3 [matrix-fine-chemicals.com]

- 5. 2,6-Dichlorobenzyl acetonitrile(3215-64-3) 1H NMR [m.chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Physical and chemical characteristics of 2,6-Dichlorophenylacetonitrile

This technical guide provides an in-depth overview of the physical and chemical characteristics of 2,6-Dichlorophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development. This document consolidates essential data, experimental protocols, and visual representations to facilitate a comprehensive understanding of this compound.

Core Physical and Chemical Properties

This compound, also known as 2,6-Dichlorobenzyl cyanide, is a white to light yellow crystalline powder.[1][2] It is a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound:

| Property | Value | Source(s) |

| CAS Number | 3215-64-3 | [2][4][5] |

| Molecular Formula | C₈H₅Cl₂N | [1][2][4] |

| Molecular Weight | 186.04 g/mol | [1][2][4] |

| Exact Mass | 184.9799046 Da | [4] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 306.06°C (rough estimate) | [1] |

| Density | 1.4274 g/cm³ (rough estimate) | [1] |

| Solubility | Soluble in Methanol | [1] |

| Refractive Index | 1.5690 (estimate) | [1] |

| InChI | InChI=1S/C8H5Cl2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | [4][6] |

| InChIKey | AOEJUUCUKRUCEF-UHFFFAOYSA-N | [4][6] |

| SMILES | C1=CC(=C(C(=C1)Cl)CC#N)Cl | [2][4] |

Chemical Reactivity and Stability

This compound exhibits reactivity characteristic of both the nitrile and the dichlorinated phenyl group.[2]

-

Oxidation: It can be oxidized to produce 2,6-dichlorobenzaldehyde using common oxidizing agents like potassium permanganate and chromium trioxide.[2]

-

Reduction: The nitrile group can be reduced to yield 2,6-dichlorobenzylamine, typically using a strong reducing agent such as lithium aluminum hydride.[2]

-

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives of benzyl cyanide.[2]

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 2,6-dichlorophenylacetic acid.[3][7]

Information on the specific stability of this compound is limited in the provided search results, but it is noted to degrade rapidly in non-sterile soils.[1]

Experimental Protocols

Synthesis of this compound from 2,6-Dichlorobenzyl Chloride

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2,6-Dichlorobenzyl chloride

-

Potassium cyanide

-

18-crown-6 (catalyst)

-

Ethanol

-

Water

-

500 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Thin Layer Chromatography (TLC) apparatus (ethyl acetate/petroleum ether 1:4 as mobile phase)

Procedure:

-

In a 500 mL round-bottom flask, dissolve potassium cyanide (26 g, 400.00 mmol) and a catalytic amount of 18-crown-6 (0.05 g) in water (60 mL).[1]

-

To this solution, add a solution of 2,6-dichlorobenzyl chloride (40 g, 206.24 mmol) in ethanol (300 mL).[1]

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux with stirring for 1 to 3 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate:petroleum ether (1:4).[1]

-

Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.[1]

-

Transfer the residue to a separatory funnel and wash with water (5 x 100 mL) to remove inorganic salts.[1]

-

The resulting white solid is 2-(2,6-dichlorophenyl)acetonitrile. This method can yield up to 35.4 g (95% yield) and the product is often used in subsequent reactions without further purification.[1]

Hydrolysis of this compound to 2,6-Dichlorophenylacetic Acid

This protocol outlines the conversion of this compound to its corresponding carboxylic acid.

Materials:

-

This compound

-

Potassium hydroxide (KOH)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stir plate and stir bar

-

Separatory funnel

-

Beakers

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 18.6 g (100 mmol) of this compound, 40 mL of ethanol, and 50 mL of deionized water.[3]

-

Add 30 g of potassium hydroxide to the mixture.[7]

-

Heat the reaction mixture to 80°C and maintain it at this temperature for 20 hours with stirring.[3][7]

-

After 20 hours, cool the reaction mixture to room temperature.[3]

-

Carefully acidify the mixture by adding concentrated hydrochloric acid dropwise until the pH of the solution reaches 3. This step should be performed in a fume hood.[3][7]

-

Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (5 x 50 mL).[7]

-

Combine the organic extracts and dry them over anhydrous magnesium sulfate.[7]

-

Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield (2,6-dichloro-phenyl)-acetic acid.[7]

Analytical Methods

Gas chromatography-mass spectrometry (GC/MS) is a suitable method for the analysis of this compound and related compounds.

General GC/MS Protocol: A general procedure for analyzing related dichlorinated benzonitriles in water involves solid-phase extraction followed by GC/MS analysis.[8]

-

Sample Preparation: A one-liter water sample is passed through a divinylbenzene (DVB) solid-phase extraction disk. The retained analytes are then eluted with methylene chloride.[8]

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen. A keeper solvent like 1-heptanol can be added to prevent complete evaporation of the analyte.[8]

-

Internal Standard: An internal standard, such as 2,4,6-trichlorobenzonitrile, is added for quantitative analysis.[8]

-

GC/MS Analysis: The analysis is performed on a GC/MS system. A suitable column is a Restek RTX-200 (30 m x 0.25 mm x 0.5 µm). The oven temperature program can be set, for example, to hold at 70°C for 1 minute, then ramp at 10°C/min to 270°C and hold for 1 minute. Selected ion monitoring (SIM) is used for enhanced sensitivity and selectivity, monitoring characteristic ions of the target analyte.[8]

Spectral Data

-

¹H NMR: Spectral data for 2,6-Dichlorobenzyl acetonitrile is available and can be used for structural confirmation.[9]

-

¹³C NMR: The ¹³C NMR spectrum is also available for this compound.[10]

-

IR Spectroscopy: Infrared spectra (FTIR, ATR-IR, and vapor phase IR) have been recorded and are available in spectral databases.[4][6]

-

Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook.[5][11][12]

Safety and Hazards

This compound is classified as a toxic substance.[2] It is harmful if swallowed, inhaled, or absorbed through the skin and is a suspected skin and eye irritant.[2][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[3]

Visualized Experimental Workflow

The following diagram illustrates the synthesis of this compound from 2,6-Dichlorobenzyl chloride.

References

- 1. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]

- 2. Buy this compound | 3215-64-3 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. 2,6-Dichlorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 8. epa.gov [epa.gov]

- 9. 2,6-Dichlorobenzyl acetonitrile(3215-64-3) 1H NMR [m.chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

- 12. Acetonitrile, (2,6-dichlorophenyl)- [webbook.nist.gov]

Unveiling the Reactive Landscape of 2,6-Dichlorophenylacetonitrile: A Guide to its Electrophilic and Nucleophilic Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Electrophilic and Nucleophilic Sites

The reactivity of an organic molecule is fundamentally governed by the distribution of its electrons. Regions of high electron density are prone to attack by electron-deficient species (electrophiles) and are thus termed nucleophilic sites. Conversely, areas of low electron density are susceptible to attack by electron-rich species (nucleophiles) and are designated as electrophilic sites. The structure of 2,6-Dichlorophenylacetonitrile, featuring a dichlorinated phenyl ring, a methylene group, and a nitrile moiety, presents several potential reactive centers.

Based on the known inductive and resonance effects of these functional groups, the following predictions can be made regarding the primary electrophilic and nucleophilic sites of this compound:

Nucleophilic Sites:

-

Nitrogen Atom of the Nitrile Group: The lone pair of electrons on the nitrogen atom and the pi-electrons of the carbon-nitrogen triple bond make the nitrile group a significant center of nucleophilicity. The nitrogen atom is expected to be the most electron-rich and therefore the most prominent nucleophilic site in the molecule.

-

Aromatic Ring: The pi-electron system of the benzene ring, while influenced by the electron-withdrawing chlorine atoms, can still act as a weak nucleophile in certain reactions, such as electrophilic aromatic substitution.

Electrophilic Sites:

-

Carbon Atom of the Nitrile Group: The carbon atom of the nitrile group is bonded to a highly electronegative nitrogen atom, resulting in a significant polarization of the triple bond. This makes the nitrile carbon electron-deficient and a primary electrophilic center, susceptible to nucleophilic attack.

-

Benzylic Carbon Atom: The carbon atom of the methylene group (the benzylic carbon) is attached to the electron-withdrawing phenyl ring and the nitrile group. This inductive withdrawal of electron density renders the benzylic carbon electrophilic.

-

Carbon Atoms of the Phenyl Ring Attached to Chlorine: The carbon atoms directly bonded to the chlorine atoms experience a strong inductive electron withdrawal, making them more electrophilic than the other carbons in the ring.

Computational Chemistry Approach to a Deeper Understanding

To quantitatively assess and visualize the electrophilic and nucleophilic character of this compound, computational chemistry methods are indispensable. Techniques such as Molecular Electrostatic Potential (MEP) mapping and Frontier Molecular Orbital (FMO) analysis provide powerful insights into molecular reactivity.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule.[3][4][5][6][7] It provides a visual guide to the distribution of charge, allowing for the ready identification of electrophilic and nucleophilic regions.

-

Red/Yellow Regions: Indicate areas of negative electrostatic potential, corresponding to high electron density. These are the most likely sites for electrophilic attack (nucleophilic centers). For this compound, the most intense red/yellow region is anticipated around the nitrogen atom of the nitrile group.

-

Blue Regions: Represent areas of positive electrostatic potential, indicating electron deficiency. These are the probable sites for nucleophilic attack (electrophilic centers). Blue regions are expected around the carbon atom of the nitrile group and the benzylic carbon atom.

-

Green Regions: Denote areas of neutral or near-zero electrostatic potential.

The following diagram illustrates the logical workflow for generating and interpreting an MEP map.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by considering the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9][10]

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. The spatial distribution of the HOMO indicates the likely sites of nucleophilic activity. For this compound, the HOMO is expected to have a significant contribution from the nitrogen lone pair and the pi-system of the nitrile group.

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that is empty of electrons and is associated with the molecule's ability to accept electrons, thereby acting as an electrophile. The distribution of the LUMO highlights the probable electrophilic centers. The LUMO of this compound is anticipated to be localized around the nitrile carbon and the benzylic carbon.

The energy gap between the HOMO and LUMO is also an important indicator of molecular reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

The relationship between FMOs and reactivity is depicted in the following diagram.

Experimental Evidence and Known Reactions

The predicted electrophilic and nucleophilic sites of this compound are consistent with its known chemical reactions.

| Reaction Type | Reagent(s) | Site of Reaction on this compound | Nature of Site | Reference |

| Nucleophilic Substitution | Sodium methoxide, Sodium ethoxide | Benzylic Carbon | Electrophilic | [1] |

| Reduction | Lithium aluminum hydride | Nitrile Carbon and Nitrogen | Electrophilic | [1] |

| Oxidation | Potassium permanganate, Chromium trioxide | Benzylic Carbon | Electrophilic | [1] |

| Hydrolysis | Acid or Base | Nitrile Carbon | Electrophilic | N/A |

Nucleophilic Substitution: The benzylic carbon of this compound is susceptible to nucleophilic attack. For instance, reaction with alkoxides like sodium methoxide or sodium ethoxide would lead to the displacement of a suitable leaving group (if one were present) or addition to the nitrile, underscoring the electrophilic nature of this position.[1]

Reduction: The reduction of the nitrile group to a primary amine using strong reducing agents like lithium aluminum hydride involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon.[1]

Oxidation: The oxidation of the benzylic carbon to a carbonyl group in the formation of 2,6-dichlorobenzaldehyde highlights its susceptibility to attack by oxidizing agents, which are electrophilic in nature.[1]

Experimental Protocols for Computational Analysis

For research groups equipped with computational chemistry software, the following provides a general methodology for determining the electrophilic and nucleophilic sites of this compound.

Software: Gaussian, ORCA, Spartan, or other quantum chemistry packages.

Methodology:

-

Structure Input: Build the 3D structure of this compound.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).

-

MEP Map Generation:

-

Perform a single-point energy calculation on the optimized geometry.

-

Generate the electron density surface.

-

Calculate the electrostatic potential at each point on the surface.

-

Visualize the MEP map, typically with a color scale where red indicates the most negative potential and blue indicates the most positive potential.

-

-

FMO Analysis:

-

From the output of the single-point energy calculation, identify the HOMO and LUMO energies.

-

Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution across the molecule.

-

Conclusion

This in-depth guide has elucidated the key electrophilic and nucleophilic sites of this compound based on fundamental principles of electronic structure and supported by its known reactivity. The nitrile carbon and the benzylic carbon are identified as the primary electrophilic centers, while the nitrile nitrogen stands out as the main nucleophilic site. A comprehensive understanding of this reactive landscape is crucial for the strategic design of synthetic pathways and for predicting the molecule's interactions in biological systems, thereby empowering researchers in the fields of drug discovery and materials science. The outlined computational protocols provide a clear roadmap for further quantitative investigation into the fascinating reactivity of this important chemical intermediate.

References

- 1. Buy this compound | 3215-64-3 [smolecule.com]

- 2. 2,6-Dichlorobenzyl acetonitrile | 3215-64-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 5. researchgate.net [researchgate.net]

- 6. MEP [cup.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Reaction Kinetics and Thermodynamics of 2,6-Dichlorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction kinetics and thermodynamics of 2,6-Dichlorophenylacetonitrile, with a primary focus on its hydrolysis to 2,6-Dichlorophenylacetic acid, a key reaction in pharmaceutical synthesis. Due to a notable scarcity of direct experimental kinetic and thermodynamic data in publicly accessible literature, this guide synthesizes available information on analogous reactions, theoretical estimation methodologies, and detailed experimental protocols. It outlines the established synthetic routes and delves into the mechanistic pathways of nitrile hydrolysis. Furthermore, it presents a framework for predicting reactivity through linear free-energy relationships, such as the Hammett equation, and details a computational chemistry workflow for the in silico determination of kinetic and thermodynamic parameters. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis by providing both practical experimental procedures and theoretical approaches to understanding and optimizing reactions involving this compound.

Introduction

This compound is a significant chemical intermediate, primarily utilized in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a dichlorinated phenyl ring attached to an acetonitrile group, presents unique electronic and steric properties that influence its reactivity. A thorough understanding of the kinetics and thermodynamics governing its reactions is paramount for process optimization, yield maximization, and ensuring the safe and efficient production of target molecules. This guide focuses on the hydrolysis of this compound, a critical transformation, and explores the factors that govern its rate and energetic profile.

Reaction Mechanisms: Hydrolysis of this compound

The hydrolysis of nitriles to carboxylic acids can proceed under both acidic and basic conditions.[1][2][3] The reaction typically involves an amide intermediate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. This is followed by the nucleophilic attack of a water molecule. A series of proton transfers leads to the formation of an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.[1][2]

Base-Catalyzed Hydrolysis